
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione
Übersicht
Beschreibung
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione, also known as MNPD, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a member of the pyrimidine family and is used as a precursor in the synthesis of many other compounds. MNPD has been found to possess a wide range of biological activities and has been extensively investigated for its potential use in the field of medicine and agriculture.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the target organism. 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to inhibit the activity of DNA and RNA polymerases, which are essential for the replication of the genetic material of the target organism.
Biochemical and Physiological Effects:
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to have a number of biochemical and physiological effects on the target organism. It has been found to inhibit the growth and replication of microorganisms and cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to be effective against a variety of plant pathogens and has been shown to improve the growth and yield of crops.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time without degradation. However, 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has some limitations as well. It is toxic and must be handled with care. It is also highly reactive and can react with other compounds in the laboratory, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione. One area of research is the development of new synthetic methods for 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione. Another area of research is the investigation of the biological activity of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione against a wider range of microorganisms and cancer cells. Additionally, research is needed to determine the toxicity and environmental impact of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione. Finally, research is needed to investigate the potential use of 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione in agriculture as a plant growth regulator and as a tool for improving crop yield.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to possess a wide range of biological activities and has been extensively investigated for its potential use in the field of medicine and agriculture. 2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione has been found to possess antimicrobial, antiviral, and antitumor properties. It has also been found to be effective against a variety of plant pathogens.
Eigenschaften
IUPAC Name |
2-methyl-5-nitro-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h3H,1H3,(H,6,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNISJSMHFZAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697598 | |
| Record name | 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitro-4,6(1H,5H)-pyrimidinedione | |
CAS RN |
680881-02-1 | |
| Record name | 2-Methyl-5-nitropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




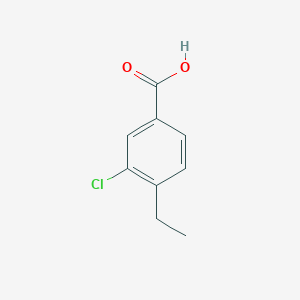

![Benzenamine, 2-[(aminooxy)carbonyl]-](/img/structure/B3356630.png)

![5-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3356637.png)
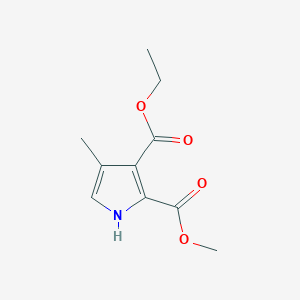
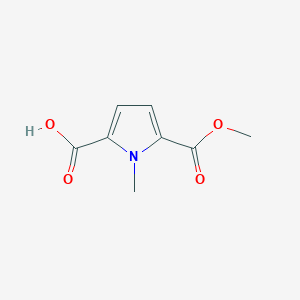
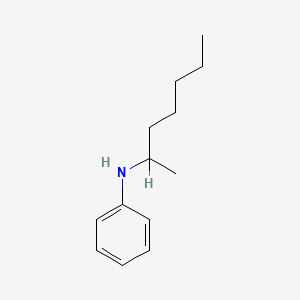
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxaldehyde, 2'-amino-5'-methyl-](/img/structure/B3356684.png)
![4-Methylimidazo[1,2-A]quinoxaline](/img/structure/B3356687.png)
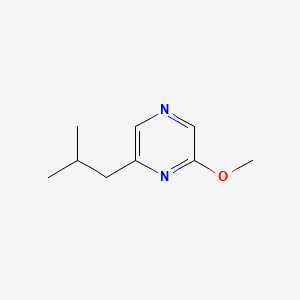
![9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]-](/img/structure/B3356692.png)
